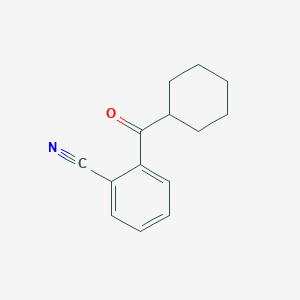

2-Cyanophenyl cyclohexyl ketone

Description

Overview of Aryl Ketones in Organic Synthesis and Functional Materials

Aryl ketones are a class of organic compounds characterized by a carbonyl group bonded to at least one aromatic ring. This structural feature imparts a unique combination of reactivity and stability, making them indispensable building blocks in organic synthesis. The carbonyl group in aryl ketones can undergo a wide array of chemical transformations, including nucleophilic addition, reduction to alcohols, and various coupling reactions. organic-chemistry.org

One of the most fundamental reactions involving aryl ketones is the Friedel-Crafts acylation, a classic method for their synthesis where an arene reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org Modern synthetic methods have expanded this repertoire significantly, with the development of palladium-catalyzed coupling reactions of arylboronic acids with acyl chlorides or anhydrides, offering a milder and more functional group-tolerant approach. organic-chemistry.org

The versatility of aryl ketones extends to their use as precursors for a variety of more complex molecules. For instance, they are key intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and fragrances. Their photochemical properties are also of considerable interest, with applications in photopolymerization and as photoinitiators. Furthermore, the rigid and planar nature of the aryl group, combined with the polar carbonyl moiety, makes aryl ketones valuable components in the design of liquid crystals and other functional materials.

Significance of the 2-Cyanophenyl Moiety in Chemical Systems

The 2-cyanophenyl moiety, a benzene (B151609) ring substituted with a cyano group at the ortho position to a point of attachment, is a functional group of growing importance in several areas of chemistry. The cyano group is strongly electron-withdrawing and possesses a linear geometry, which can significantly influence the electronic properties, reactivity, and supramolecular arrangement of a molecule. rsc.org

In the context of organic synthesis, the nitrile group is a versatile functional handle that can be transformed into a variety of other groups, including amines, amides, carboxylic acids, and tetrazoles. acs.org This versatility makes compounds containing the 2-cyanophenyl moiety valuable intermediates in the synthesis of complex organic molecules. For instance, 2-cyanobenzyl chloride is utilized in the synthesis of 2-aryloxymethylbenzonitriles, which are found in pharmaceutically active compounds. asianpubs.org

The ortho-disposed cyano group can also act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective introduction of new substituents at the adjacent position on the aromatic ring. acs.org This has been demonstrated in rhodium-catalyzed atroposelective C-H cyanation reactions. acs.org Moreover, the nitrogen atom of the cyano group can act as a coordination site for metal ions, leading to the formation of coordination polymers and metal-organic frameworks with interesting structural and functional properties. researchgate.net The ability of the cyano group to participate in hydrogen bonding also influences the crystal packing and solid-state properties of these molecules. researchgate.net

Research Trajectories and Academic Importance of 2-Cyanophenyl Cyclohexyl Ketone

Given the individual significance of aryl ketones and the 2-cyanophenyl moiety, this compound emerges as a molecule with considerable potential for further investigation. While detailed research on this specific compound is not yet widely published, its academic importance can be inferred from the potential reactivity and applications arising from its unique combination of functional groups.

One promising research trajectory lies in its use as a precursor for the synthesis of heterocyclic compounds. The juxtaposition of the ketone and nitrile functionalities provides a reactive scaffold for cyclization reactions. For example, it could potentially undergo intramolecular reactions to form substituted isoquinolinones or other nitrogen-containing heterocycles, which are common motifs in biologically active molecules.

Furthermore, the presence of the cyclohexyl group introduces a non-planar, lipophilic component to the molecule. This feature is often exploited in medicinal chemistry to enhance the binding affinity of a drug candidate to its biological target or to improve its pharmacokinetic properties. nih.gov The cyclohexyl group can fill hydrophobic pockets in receptor binding sites and introduce conformational rigidity. nih.gov Therefore, this compound could serve as a valuable building block in the development of new therapeutic agents.

The compound's structure also suggests potential applications in materials science. The combination of the polar cyano and ketone groups with the aromatic and aliphatic rings could lead to materials with interesting liquid crystalline or nonlinear optical properties. The cyano group, in particular, is known to enhance the thermal and electronic properties of organic materials. rsc.org

Below is a table summarizing the basic properties of this compound, based on available data.

| Property | Value |

| IUPAC Name | 2-(cyclohexanecarbonyl)benzonitrile |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| CAS Number | 898792-08-0 |

As research continues to explore the synthesis and reactivity of novel organic compounds, this compound stands out as a molecule with untapped potential, promising to be a valuable tool for chemists in both academic and industrial settings.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKDXXFUHQRPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642586 | |

| Record name | 2-(Cyclohexanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-08-0 | |

| Record name | 2-(Cyclohexylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclohexanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Cyanophenyl Cyclohexyl Ketone

Established Reaction Pathways and Precursors

Reaction of Cyclohexanone (B45756) with 2-Cyanobenzoyl Chloride

A direct and seemingly straightforward approach to 2-Cyanophenyl cyclohexyl ketone would involve the reaction of cyclohexanone with 2-cyanobenzoyl chloride. However, this method is not a standard or effective pathway for the synthesis of this target molecule. The typical reaction of an acid chloride with a ketone does not lead to a direct coupling to form a new ketone. Instead, under basic conditions, cyclohexanone would be deprotonated to form an enolate, which could then potentially react with the acid chloride. This, however, would lead to the formation of a β-dicarbonyl compound, not the desired aryl cyclohexyl ketone.

Alternatively, a Friedel-Crafts-type acylation using cyclohexanone as the aromatic substrate is not feasible as cyclohexanone is not an aromatic compound and therefore cannot undergo electrophilic aromatic substitution.

Base-Catalyzed Condensation Approaches

Base-catalyzed condensation reactions, such as the Aldol (B89426) or Claisen-Schmidt condensation, offer a more plausible, albeit indirect, route. nih.govnih.govresearchgate.netvaia.comqiboch.com In this strategy, cyclohexanone can act as the enolizable ketone, while 2-cyanobenzaldehyde (B126161) serves as the non-enolizable aldehyde partner.

The mechanism commences with the deprotonation of an α-carbon of cyclohexanone by a base (e.g., hydroxide (B78521) ion) to form a resonance-stabilized enolate. vaia.comresearchgate.net This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-cyanobenzaldehyde. The resulting alkoxide intermediate is subsequently protonated, typically by the solvent (e.g., water or ethanol), to yield a β-hydroxy ketone. This aldol addition product can then undergo base-catalyzed dehydration to form an α,β-unsaturated ketone, 2-(2-cyanobenzylidene)cyclohexanone. To obtain the target molecule, this compound, a subsequent reduction of the carbon-carbon double bond would be necessary, for instance, through catalytic hydrogenation.

The success of this approach is contingent on several factors, including the choice of base and solvent, as well as the reaction temperature. A representative table of reaction conditions for analogous Claisen-Schmidt condensations is provided below.

| Entry | Aldehyde | Ketone | Catalyst | Solvent | Temp (°C) | Yield (%) of α,β-unsaturated ketone |

| 1 | Benzaldehyde | Cyclohexanone | NaOH | Ethanol/Water | 25 | 85 |

| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | KOH | Methanol (B129727) | 20-25 | 90 |

| 3 | 2-Nitrobenzaldehyde | Cyclohexanone | Ba(OH)₂ | Ethanol | 30 | 78 |

This table is illustrative and based on typical conditions for Claisen-Schmidt reactions. Specific yields for the reaction with 2-cyanobenzaldehyde may vary.

Advanced Synthetic Techniques

Friedel-Crafts Acylation Strategies for Aryl Cyclohexyl Ketone Formation

Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis. khanacademy.orgyoutube.comchemguide.co.ukbeilstein-journals.orglibretexts.orglibretexts.orgbyjus.com A primary strategy would involve the acylation of benzonitrile (B105546) with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comchemguide.co.uk

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of cyclohexanecarbonyl chloride with AlCl₃. youtube.comyoutube.com Benzonitrile then acts as the nucleophile, attacking the acylium ion. However, the cyano group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making this reaction challenging. youtube.com Furthermore, the cyano group is a meta-director, meaning the acylation would predominantly occur at the position meta to the cyano group, not at the desired ortho position.

To circumvent this, a multi-step approach starting from a different benzene (B151609) derivative is more feasible. For example, one could start with a protected aniline, such as acetanilide. The acetamido group is an ortho-, para-director and an activating group, facilitating the Friedel-Crafts acylation with cyclohexanecarbonyl chloride at the ortho and para positions. After separation of the desired ortho-acylated isomer, the acetamido group can be hydrolyzed back to an amino group. The amino group can then be converted to the cyano group via a Sandmeyer reaction.

A summary of potential yields for the key steps in this proposed sequence is presented in the table below.

| Step | Reaction | Reagents | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | Acetanilide, Cyclohexanecarbonyl chloride, AlCl₃ | 50-60 (ortho isomer) |

| 2 | Hydrolysis | HCl, H₂O | >90 |

| 3 | Diazotization | NaNO₂, HCl | >95 |

| 4 | Sandmeyer Reaction | CuCN | 60-80 |

This table provides estimated yields based on analogous reactions reported in the literature.

Nucleophilic Addition to Pre-functionalized Cyclohexyl Precursors

This strategy involves the use of organometallic reagents. One approach is the addition of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) or a cyclohexyllithium to 2-cyanobenzoyl chloride. d-nb.info The highly nucleophilic carbon of the organometallic reagent would attack the electrophilic carbonyl carbon of the acid chloride. This would form a tetrahedral intermediate which, upon workup, would yield this compound. Careful control of reaction conditions, such as low temperature, is crucial to prevent side reactions, like the addition of a second equivalent of the Grignard reagent to the newly formed ketone.

Another variation of this approach is the reaction of a Grignard reagent with a nitrile. For instance, cyclohexylmagnesium bromide could be reacted with 2-cyanobenzonitrile. The Grignard reagent would add across the carbon-nitrogen triple bond to form an imine salt after initial reaction. Subsequent acidic hydrolysis of this imine intermediate would then yield the desired ketone. d-nb.info

Integration of Cyanation Steps in Ketone Synthesis

Modern cross-coupling reactions offer advanced methods for introducing the cyano group. A plausible route would begin with the Friedel-Crafts acylation of a dihalobenzene, for example, 1-bromo-2-chlorobenzene, with cyclohexanecarbonyl chloride. The acylation would likely occur para to the bromine and ortho to the chlorine, directed by the halogens. Following the formation of (2-chloro-4-bromophenyl)(cyclohexyl)methanone, a selective palladium-catalyzed cyanation could be employed to replace one of the halogens with a cyano group. The choice of catalyst and reaction conditions would be critical to achieve regioselectivity.

Alternatively, one could start with 2-bromobenzonitrile (B47965) and perform a metal-catalyzed cross-coupling reaction with a cyclohexyl organometallic reagent. For example, a Negishi coupling using a cyclohexylzinc reagent or a Suzuki coupling with a cyclohexylboronic acid derivative could potentially form the carbon-carbon bond between the cyclohexyl group and the carbonyl carbon, although this would require a carbonylative coupling protocol.

Exploration of Sustainable and Mild Synthesis Protocols

In recent years, a significant shift towards green chemistry has spurred the development of synthetic protocols that are not only efficient but also environmentally benign. For the synthesis of aromatic ketones like this compound, this has led to the exploration of photocatalytic and mechanochemical methods, which offer advantages such as reduced solvent use, lower energy consumption, and the use of less toxic reagents.

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. rsc.org The use of visible light to drive chemical reactions offers a sustainable alternative to traditional methods that often require harsh reagents and high temperatures. chemistryviews.org In the context of synthesizing this compound, photocatalytic C-H functionalization presents a promising approach. This method can, in principle, allow for the direct acylation of a cyanophenyl precursor.

Research in this area is focused on optimizing the photocatalytic system to achieve high yields and selectivity. Factors such as the choice of photocatalyst, solvent, and light source are crucial. While direct photocatalytic synthesis of this compound has not been explicitly reported, the principles established for the synthesis of other aromatic ketones suggest its feasibility. rsc.orgchemistryviews.org

Table 1: Examples of Photocatalytic Systems for Aromatic Ketone Synthesis

| Photocatalyst | Acyl Precursor | Aromatic Substrate | Key Features |

| CeCl₃ | Diarylmethanes/Aryl alkanes | - | Visible-light induced, aerobic C-H oxidation, uses water as a solvent. chemistryviews.org |

| 4CzIPN | α-keto acids, carboxylic acids, aldehydes | Various | Metal-free, enables decarboxylation, acylation, and cyclization reactions. rsc.org |

| RuO₂/TiO₂ | Methanol | - | Used in photocatalytic oxidation, with potential for large-scale applications. acs.org |

This table presents examples of photocatalytic systems that could be adapted for the synthesis of this compound.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. acs.org This technique is particularly attractive for its potential to reduce reaction times and minimize waste. rsc.org In the context of this compound synthesis, mechanochemistry could be applied in several ways, including the introduction of the nitrile directing group or the formation of the ketone itself.

The nitrile group in this compound can act as a directing group in various C-H functionalization reactions. Mechanochemical methods could be employed for the efficient introduction of this nitrile group onto a phenylcyclohexyl precursor. More directly, a mechanochemical approach could be envisioned for the cross-coupling of an appropriate cyanophenyl derivative with a cyclohexyl acyl source. For instance, a solid-state reaction in a ball mill could be performed between a 2-cyanophenyl halide and a cyclohexylmetal reagent, catalyzed by a suitable transition metal complex. nih.gov

The advantages of a mechanochemical approach include the absence of bulk solvents, which simplifies purification and reduces environmental impact. rsc.org Furthermore, the high concentration of reactants in the solid state can lead to significantly faster reaction times compared to solution-based methods. rsc.org Research has shown that mechanochemical C-H bond activation is a viable strategy, and in-situ monitoring techniques like Raman spectroscopy can be used to understand and optimize these processes. rsc.orgnih.gov

Table 2: Potential Mechanochemical Approaches for Ketone Synthesis

| Mechanochemical Technique | Reactants | Catalyst/Additive | Potential Advantages |

| Ball Milling | Aryl halide + Organometallic reagent | Transition Metal Catalyst | Solvent-free, rapid reaction, high yield. nih.gov |

| Liquid-Assisted Grinding (LAG) | Aromatic ketone precursor + Halogenating agent | N-halosuccinimides | Efficient halogenation for further functionalization. acs.org |

| Twin-Screw Extrusion | - | - | Continuous processing, scalable. mdpi.com |

This table outlines potential mechanochemical strategies that could be applied to the synthesis of this compound.

Process Optimization and Scalability Studies for Laboratory and Industrial Applications

The transition of a synthetic method from laboratory-scale to industrial application requires rigorous process optimization and scalability studies. For modern techniques like photocatalysis and mechanochemistry, this presents a unique set of challenges and opportunities.

For photocatalytic processes, a key challenge in scaling up is ensuring efficient light distribution throughout the reactor volume. bohrium.com As the reactor size increases, light penetration can become a limiting factor. Innovative reactor designs, such as those employing optical fibers or having a large surface-area-to-volume ratio, are being explored to address this issue. mdpi.comresearchgate.net Catalyst stability and recyclability are also critical for industrial viability. dst.gov.in Immobilizing the photocatalyst on a solid support can facilitate its recovery and reuse, reducing costs and environmental impact. mdpi.comresearchgate.net Furthermore, the development of photocatalysts that are stable over long operational periods is an active area of research. dst.gov.in

The scalability of mechanochemical synthesis is also a significant consideration. While laboratory-scale reactions are often performed in batch-mode using ball mills, continuous manufacturing processes are preferred for industrial production. mdpi.com Twin-screw extruders represent a promising technology for the continuous mechanochemical synthesis of fine chemicals, offering precise control over reaction parameters such as temperature and mixing intensity. mdpi.com In-situ monitoring techniques are crucial for understanding reaction kinetics and ensuring consistent product quality during scale-up. rsc.org The energy consumption of milling devices is another important factor to consider for sustainable industrial production. mdpi.com Optimizing milling parameters and exploring energy-efficient equipment are key aspects of process development. mdpi.com

The development of sustainable and scalable synthetic routes to this compound and other valuable chemical compounds is an ongoing endeavor. Both photocatalysis and mechanochemistry offer compelling advantages over traditional methods and are poised to play an increasingly important role in the future of chemical manufacturing.

Chemical Reactivity and Transformation of 2 Cyanophenyl Cyclohexyl Ketone

Oxidation Reactions

Conversion to Carboxylic Acids via Strong Oxidizing Agents

Ketones are generally resistant to oxidation compared to aldehydes. acs.orgacs.org However, under forcing conditions with strong oxidizing agents, the carbon-carbon bond adjacent to the carbonyl group can be cleaved, leading to the formation of carboxylic acids. acs.orgacs.org For 2-Cyanophenyl cyclohexyl ketone, this would involve the breaking of the bond between the carbonyl carbon and the cyclohexyl ring or the bond between the carbonyl carbon and the phenyl ring.

The oxidation of ketones can be achieved using potent oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). researchgate.net The reaction typically requires elevated temperatures and acidic or basic conditions. This aggressive oxidation would likely lead to a mixture of products, including benzoic acid derivatives and cyclohexanecarboxylic acid, alongside potential degradation of the molecule. It is also important to consider that under these harsh oxidative conditions, the cyano group might undergo hydrolysis to a carboxylic acid.

A more controlled oxidation of ketones to esters can be achieved through the Baeyer-Villiger oxidation, which utilizes peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). acs.orgresearchgate.net This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The migratory aptitude of the groups attached to the carbonyl determines the product. In the case of this compound, both the phenyl and cyclohexyl groups can migrate, leading to the formation of two possible ester products. Subsequent hydrolysis of the resulting ester would yield a carboxylic acid and an alcohol.

Table 1: Illustrative Conditions for Oxidation of Ketones

| Oxidizing Agent | Typical Conditions | Expected Product Type from this compound |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Concentrated, Heat, Acidic/Basic | Mixture of Carboxylic Acids (cleavage) |

| Chromic Acid (H₂CrO₄) | Jones Reagent (CrO₃, H₂SO₄, acetone) | Mixture of Carboxylic Acids (cleavage) |

| meta-Chloroperoxybenzoic Acid (mCPBA) | Inert solvent (e.g., CH₂Cl₂) | Ester (Baeyer-Villiger Oxidation) |

Reduction Reactions

Formation of Alcohols with Specific Reducing Agents

The ketone functional group in this compound can be readily reduced to a secondary alcohol, (2-cyanophenyl)(cyclohexyl)methanol. This transformation is typically achieved using hydride-based reducing agents. nih.gov

Commonly used reagents for the reduction of ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govlibretexts.orgwikipedia.org Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents like methanol (B129727) or ethanol. nih.govlibretexts.org It is generally effective for reducing aldehydes and ketones. nih.gov Lithium aluminum hydride is a much more powerful reducing agent and will also reduce the cyano group. libretexts.orgacs.org Therefore, for the selective reduction of the ketone to an alcohol in this compound, sodium borohydride would be the preferred reagent.

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming an alkoxide intermediate. nih.gov Subsequent workup with a protic solvent (e.g., water or dilute acid) protonates the alkoxide to yield the final alcohol product. nih.govlibretexts.org

Table 2: Illustrative Conditions for Ketone Reduction

| Reducing Agent | Typical Solvents | Workup | Product from this compound |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Aqueous Acid | (2-cyanophenyl)(cyclohexyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Aqueous Acid | (2-(aminomethyl)phenyl)(cyclohexyl)methanol |

Chemoselective Reduction Studies

The presence of two reducible functional groups, the ketone and the cyano group, in this compound necessitates a consideration of chemoselectivity during reduction reactions. The goal of a chemoselective reduction would be to transform one functional group while leaving the other intact.

As mentioned, sodium borohydride is generally selective for the reduction of ketones in the presence of nitriles. Therefore, treatment of this compound with NaBH₄ is expected to selectively yield (2-cyanophenyl)(cyclohexyl)methanol.

Conversely, achieving the selective reduction of the cyano group in the presence of a ketone is more challenging. Strong reducing agents like LiAlH₄ will typically reduce both functional groups. acs.org However, certain catalytic hydrogenation conditions or specialized reducing agents might offer some degree of selectivity. For instance, catalytic hydrogenation using specific catalysts like Raney nickel under controlled conditions might favor the reduction of the nitrile to a primary amine, (2-(aminomethyl)phenyl) cyclohexyl ketone, although over-reduction of the ketone could also occur. The use of diisobutylaluminium hydride (DIBAL-H) at low temperatures can sometimes allow for the partial reduction of a nitrile to an aldehyde, though its selectivity in the presence of a ketone can vary.

Nucleophilic Reactivity and Substitutions

Reactions Involving the Cyano Group

The cyano group in this compound is susceptible to nucleophilic attack at the electrophilic carbon atom of the nitrile.

One of the most common reactions of nitriles is hydrolysis to form a carboxylic acid or an amide intermediate. This can be achieved under either acidic or basic conditions with heating. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. Given the presence of the ketone, harsh hydrolysis conditions could potentially lead to side reactions.

The cyano group can also be a precursor to primary amines through reduction. As discussed, powerful reducing agents like LiAlH₄ will reduce the nitrile to a primary amine, yielding (2-(aminomethyl)phenyl)(cyclohexyl)methanol if the ketone is also reduced. acs.org

Furthermore, the cyano group can react with organometallic reagents, such as Grignard reagents or organolithium reagents, to form ketones after hydrolysis of the intermediate imine. acs.org This reaction provides a route to synthesize more complex ketone structures.

Table 3: Illustrative Reactions of the Cyano Group

| Reagent(s) | Typical Conditions | Product from this compound |

|---|---|---|

| H₃O⁺, Heat | Aqueous Acid, Reflux | 2-(cyclohexanecarbonyl)benzoic acid |

| NaOH, H₂O, Heat | Aqueous Base, Reflux | 2-(cyclohexanecarbonyl)benzamide (intermediate), then 2-(cyclohexanecarbonyl)benzoic acid |

| 1. LiAlH₄; 2. H₂O | Anhydrous Ether/THF, then Aqueous Workup | (2-(aminomethyl)phenyl)(cyclohexyl)methanol |

| 1. RMgX; 2. H₃O⁺ | Anhydrous Ether/THF, then Aqueous Workup | 2-acylphenyl cyclohexyl ketone derivative |

Enolate Chemistry: Aldol (B89426) Additions and Condensations

The presence of α-hydrogens on the cyclohexyl ring, adjacent to the carbonyl group, allows this compound to form an enolate ion under basic conditions. csbsju.edumasterorganicchemistry.com This enolate is a potent nucleophile and can participate in Aldol additions and condensations. csbsju.edulibretexts.org

In a self-condensation reaction, the enolate of one molecule of this compound would attack the electrophilic carbonyl carbon of another molecule. This reaction, typically promoted by a base like sodium hydroxide, results in the formation of a β-hydroxy ketone. csbsju.edulibretexts.org Subsequent heating can lead to dehydration, yielding an α,β-unsaturated ketone, a product of Aldol condensation. libretexts.org

The formation of the enolate can be directed. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate, where the least hindered α-hydrogen is removed. pitt.eduyoutube.com Conversely, weaker bases and higher temperatures would lead to the more stable, thermodynamic enolate. pitt.edu

In crossed Aldol reactions, where two different carbonyl compounds are used, the reaction can be controlled by pre-forming the enolate of one reactant before adding the second. csbsju.edu For instance, the enolate of this compound could be generated and then reacted with a non-enolizable aldehyde, like benzaldehyde, to yield a specific crossed Aldol product. pitt.edu The cyano group on the phenyl ring, being electron-withdrawing, can influence the acidity of the α-hydrogens, potentially affecting the rate and regioselectivity of enolate formation. youtube.com

Advanced Carbon-Carbon Bond Forming Reactions

Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent that catalyzes a variety of coupling reactions. nih.gov In the context of cyclohexyl ketone derivatives, SmI₂ can promote intermolecular coupling reactions. nih.govacs.org For instance, SmI₂-catalyzed coupling of cyclopropyl (B3062369) ketones with alkenes or alkynes is an efficient method for synthesizing five-membered rings. nih.govacs.org

Computational studies have shown that the reactivity of ketones in these reactions is linked to their structure. nih.govacs.org Aryl cyclopropyl ketones, for example, exhibit enhanced reactivity compared to their alkyl counterparts due to the stabilizing effect of the aryl ring on the intermediate ketyl radical. nih.gov A computational study comparing phenyl cyclopropyl ketone and cyclohexyl cyclopropyl ketone found the former to be more reactive. nih.govacs.org This suggests that the 2-cyanophenyl group in this compound would likely influence the rate and efficiency of such coupling reactions.

SmI₂ is also utilized in diastereoselective pinacol (B44631) couplings of both aromatic and aliphatic aldehydes and ketones. organic-chemistry.org These reactions, often performed in the presence of co-reagents like Mg and Me₂SiCl₂, can achieve high diastereoselectivity. organic-chemistry.org The mechanism can differ for aromatic and aliphatic substrates, which may have implications for a hybrid molecule like this compound. organic-chemistry.org

Allylation of ketones is a fundamental method for forming homoallylic alcohols. wikipedia.org Various methods exist for this transformation, including the use of allylboranes, allylstannanes, and catalytic enantioselective methods. wikipedia.orgorganic-chemistry.org The presence of an electron-withdrawing group, such as the cyano group in this compound, can impact the reactivity of the ketone.

Studies on the allylation of ketones with electron-withdrawing or electron-donating groups have shown that both can react efficiently. nih.govnih.gov For example, aryl-substituted trichloromethyl ketones, which are highly electron-deficient, undergo efficient and enantioselective allylation. nih.gov Similarly, mechanochemical allylation using potassium allyltrifluoroborate has been shown to be effective for a range of substituted benzaldehydes, with lanthanide catalysts enabling the reaction for ketones. nih.gov This indicates that the ketone functionality in this compound would be amenable to various allylation conditions.

Rearrangement Reactions and Derivative Synthesis

The Wolff rearrangement is a powerful reaction that converts an α-diazocarbonyl compound into a ketene (B1206846) through a 1,2-rearrangement with the loss of nitrogen gas. wikipedia.orgchem-station.com This ketene intermediate can then be trapped by various nucleophiles to generate carboxylic acid derivatives. wikipedia.org This reaction is central to the Arndt-Eistert synthesis for one-carbon homologation of carboxylic acids. chem-station.com

To apply this to this compound, it would first need to be converted into the corresponding α-diazo ketone. While direct application to the parent ketone is not a rearrangement, if a diazo group were introduced alpha to the carbonyl, a rearrangement could be induced. The migratory aptitude in Wolff rearrangements generally follows the trend of H > aryl ≥ alkyl. caltech.edu In the case of a hypothetical α-diazo derivative of this compound, either the cyanophenyl group or a part of the cyclohexyl ring could potentially migrate. The reaction can be induced thermally, photochemically, or with metal catalysis, with silver(I) oxide being a common catalyst. wikipedia.orgorganic-chemistry.org

Electrophilic Reactivity Profiling of the Ketone Moiety

The ketone moiety in this compound is an electrophilic center. The reactivity of this center is influenced by the electronic effects of the attached groups. The cyclohexyl group is generally considered electron-donating through an inductive effect. In contrast, the 2-cyanophenyl group is strongly electron-withdrawing due to the combined inductive and resonance effects of the cyano group. youtube.com

This electron-withdrawing nature of the 2-cyanophenyl group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl or aryl ketone. youtube.comuci.edumasterorganicchemistry.com However, the ortho-position of the cyano group may also introduce steric hindrance, potentially slowing down the reaction with bulky nucleophiles.

Electrophilic aromatic substitution on the phenyl ring would be strongly deactivated by the meta-directing cyano and carbonyl groups. msu.edulibretexts.org Any substitution would be expected to occur at the meta positions relative to these deactivating groups. youtube.comlibretexts.org

Molecular Interactions and Mechanistic Insights

Investigation of Molecular Target Interactions

Currently, there is a lack of published research specifically investigating the molecular target interactions of 2-cyanophenyl cyclohexyl ketone. Scientific studies detailing its binding affinity to specific proteins, receptors, or other biological macromolecules are not available. Therefore, no data on its potential pharmacological or toxicological targets can be provided at this time.

Enzyme Inhibition and Activation Studies in Biochemical Pathways

Similarly, the effects of this compound on enzymatic activity have not been documented in the existing scientific literature. There are no available studies that explore its potential to inhibit or activate any specific enzymes involved in biochemical pathways. Research into related compounds, such as other cyclohexyl ketones, has shown some inhibitory activity against enzymes like Pin1, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Role as a Directing Group in Carbon-Hydrogen (C-H) Activation Strategies

The concept of using carbonyl-containing functional groups as directing groups in C-H activation is a well-established strategy in organic synthesis. This approach allows for the selective functionalization of otherwise inert C-H bonds by coordinating a transition metal catalyst to the carbonyl oxygen, which then activates a nearby C-H bond.

Theoretically, the ketone moiety in this compound could serve as a directing group. The ortho-cyano group on the phenyl ring could also influence the electronic properties and regioselectivity of such a reaction. However, there are no specific studies in the reviewed literature that employ this compound for this purpose or detail its efficacy and substrate scope in C-H activation reactions. General principles suggest it could direct the functionalization of the phenyl ring or the cyclohexyl group, but this remains to be experimentally verified.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Structure-Reactivity Relationships

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that govern its reactivity. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of a molecule. nih.gov For 2-Cyanophenyl cyclohexyl ketone, such calculations would illuminate the relationship between its three-dimensional structure and its chemical behavior.

The presence of a ketone, a cyano group, and two different hydrocarbyl moieties (a phenyl ring and a cyclohexyl ring) creates a complex electronic environment. Quantum chemical calculations can precisely map the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The carbonyl carbon is an expected electrophilic site, while the nitrogen of the cyano group and the oxygen of the carbonyl possess lone pairs, making them nucleophilic centers.

Key calculated parameters that help establish structure-reactivity relationships include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic or nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, NBO, or Hirshfeld population analysis) provides a quantitative measure of the charge distribution, further refining the prediction of reactive sites.

Studies on structurally related substituted benzophenones have successfully used quantum chemical calculations to correlate molecular structure with properties like reduction potentials. iaea.org A similar approach for this compound would involve calculating these electronic properties and correlating them with experimentally observed reaction tendencies.

Table 1: Hypothetical Calculated Electronic Properties for this compound and Related Structures

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -7.2 | -1.5 | 5.7 | 4.5 |

| Phenyl cyclohexyl ketone | -6.8 | -1.1 | 5.7 | 3.2 |

| 2-Cyanobenzophenone | -7.5 | -1.8 | 5.7 | 4.8 |

| Benzophenone | -7.1 | -1.4 | 5.7 | 3.0 |

Note: This table contains illustrative data based on general chemical principles. Actual values would require specific calculations.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a favorable balance between accuracy and computational cost, making it ideal for studying complex reaction mechanisms. nih.gov DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. nih.gov

For this compound, DFT could be applied to elucidate mechanisms of various potential reactions, such as:

Nucleophilic addition to the carbonyl group: This is a characteristic reaction of ketones. DFT can model the approach of a nucleophile, calculate the activation energy barrier for the formation of a tetrahedral intermediate, and determine the thermodynamics of the reaction. scialert.net

Reactions involving the cyano group: The nitrile can undergo hydrolysis or be attacked by nucleophiles. DFT can compare the activation barriers for reactions at the cyano group versus the ketone, predicting which site is more reactive under specific conditions.

Electrophilic aromatic substitution: DFT can model the attack of an electrophile on the benzonitrile (B105546) ring, calculating the relative energies of the transition states for ortho, meta, and para attack to predict regioselectivity.

By calculating the Gibbs free energy of all stationary points along a proposed reaction pathway, a detailed reaction coordinate diagram can be constructed. nih.gov This provides quantitative insights into whether a reaction is kinetically feasible (low activation energy) and thermodynamically favorable (negative change in Gibbs free energy). Studies on other ketones and aromatic systems have demonstrated the power of DFT in visualizing transition states and understanding reaction energetics. iaea.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD is particularly valuable for conformational analysis and studying non-covalent interactions, such as a molecule binding to a biological target. nih.gov

The this compound molecule possesses significant conformational flexibility due to the rotatable bonds connecting the rings to the carbonyl group and the chair-boat interconversion of the cyclohexane (B81311) ring. mdpi.com

Conformational Analysis: MD simulations can explore the potential energy surface to identify the most stable conformations (lowest energy) of the molecule in different environments (e.g., in a vacuum, in a specific solvent). This is achieved by simulating the molecule's movement over nanoseconds or longer, allowing it to sample various rotational and ring-puckering states. The results can reveal the preferred orientation of the phenyl and cyclohexyl rings relative to each other, which can significantly impact reactivity and biological activity.

Binding Studies: If this compound were being investigated as a potential drug candidate or enzyme inhibitor, MD simulations would be crucial. The molecule could be "docked" into the active site of a target protein in silico. An MD simulation would then show how the molecule behaves within the binding pocket, assessing the stability of its binding mode and identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). Studies on other small molecules, like Benzophenone-3, have used MD simulations to understand their binding affinity to proteins like sex hormone binding globulin. nih.gov

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Illustrative Finding for this compound |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time, indicating structural stability. | Low RMSD suggests the molecule maintains a stable average conformation in solution. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule. | Fluctuations in Rg could correspond to major conformational changes. |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds (e.g., Phenyl-C=O). | Could reveal the most populated rotational states (rotamers). |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to the solvent. | Changes in SASA can indicate how the molecule adapts its shape in a polar vs. non-polar solvent. |

Predictive Modeling of Reaction Outcomes and Selectivity

A major goal of modern computational chemistry is to predict the outcome of a chemical reaction without running it in the lab. This involves forecasting the major product, yield, and selectivity (chemo-, regio-, and stereo-selectivity). For a molecule like this compound with multiple reactive sites, this is particularly challenging and valuable.

Predictive models often combine quantum mechanical calculations with machine learning algorithms. nih.govnih.gov

Mechanism-Based Prediction: By using DFT to calculate activation barriers for all possible reaction pathways, one can predict the most likely product. For example, in an electrophilic substitution reaction, the site with the lowest transition state energy would be the predicted major product.

Data-Driven Prediction: Machine learning models can be trained on large databases of known chemical reactions. nih.gov These models learn to recognize patterns in reactants, reagents, and conditions to predict the outcome for a new set of inputs. nih.gov A model could be trained to predict the regioselectivity of C-H functionalization on various aromatic systems, and then be applied to this compound to predict which C-H bond on the phenyl ring is most likely to react. researchgate.net

While building a highly accurate predictive model for a specific reaction class requires a significant amount of data, these computational tools are becoming increasingly powerful for guiding synthesis planning and avoiding failed experiments in the laboratory. nih.gov

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the number and types of hydrogen atoms in a molecule. In the case of 2-Cyanophenyl cyclohexyl ketone, the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the aromatic protons of the cyanophenyl ring and the aliphatic protons of the cyclohexyl ring.

The aromatic region would likely show complex multiplets due to the disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the cyano group and the ketone functionality. The protons on the cyclohexyl ring would appear in the upfield region of the spectrum, with their chemical shifts and multiplicities determined by their spatial arrangement (axial or equatorial) and their proximity to the carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic Protons | 7.5 - 8.0 | Multiplet |

| Cyclohexyl Proton (α to C=O) | 3.0 - 3.5 | Multiplet |

| Cyclohexyl Protons | 1.2 - 2.0 | Multiplets |

Note: This is a predicted data table based on analogous compounds. Actual experimental data is not publicly available.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Key signals would include the carbonyl carbon of the ketone, which is expected to appear significantly downfield (around 200 ppm). The carbons of the aromatic ring would resonate in the 120-140 ppm range, with the carbon attached to the cyano group and the carbon bearing the cyclohexyl ketone substituent showing distinct chemical shifts. The cyano carbon itself would have a characteristic chemical shift. The aliphatic carbons of the cyclohexyl ring would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 195 - 205 |

| Aromatic Carbons | 125 - 140 |

| Cyano Carbon (C≡N) | 115 - 120 |

| Cyclohexyl Carbon (α to C=O) | 40 - 50 |

| Cyclohexyl Carbons | 25 - 30 |

Note: This is a predicted data table based on analogous compounds. Actual experimental data is not publicly available.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight. Depending on the experimental conditions, adducts with other cations (e.g., [M+Na]⁺) might also be observed.

Gas Chromatography-Mass Spectrometry (GC/MSD)

Gas Chromatography-Mass Spectrometry (GC/MSD) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram would provide the retention time of the compound, which is a characteristic property, while the mass spectrometer would generate a mass spectrum of the eluting compound, confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This high precision allows for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm the exact molecular formula by comparing the experimentally measured mass with the calculated mass for the proposed formula.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Observation |

| ESI-MS | [M+H]⁺ peak confirming the molecular weight. |

| GC/MSD | A specific retention time and a mass spectrum consistent with the structure. |

| HRMS | An exact mass measurement that matches the calculated molecular formula. |

Note: This is a predicted data table based on the expected behavior of the compound. Actual experimental data is not publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum provides clear evidence for its key structural features: the ketone, the cyano group, the aromatic ring, and the aliphatic cyclohexyl ring. The presence of a sharp, intense absorption peak for the carbonyl (C=O) group is one of the most easily identifiable features in an IR spectrum. pressbooks.pub Similarly, the cyano (C≡N) group has a characteristic absorption in a region of the spectrum that is typically free from other signals. Aromatic and aliphatic C-H stretching vibrations also appear in distinct regions. libretexts.orglibretexts.org

The expected characteristic absorption bands for this compound are detailed in the table below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Cyano (Nitrile) | C≡N Stretch | 2260-2210 | Medium |

| Ketone (Carbonyl) | C=O Stretch | 1780-1670 | Strong, Sharp |

| Aromatic Ring | C=C Stretch (in-ring) | 1600-1400 | Medium to Weak |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium |

| Aliphatic (Cyclohexyl) | C-H Stretch | 2960-2850 | Strong |

| Aliphatic (Cyclohexyl) | C-H Bend | 1470-1450 | Variable |

This table presents generalized data compiled from typical functional group absorption regions. pressbooks.publibretexts.orglibretexts.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The electrons in the crystal's atoms diffract the X-rays, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density throughout the crystal, which in turn reveals the exact position of each atom, as well as bond lengths and angles. nih.gov

A crystallographic analysis of this compound would provide invaluable data, including:

The crystal system (e.g., monoclinic, orthorhombic).

The space group, which describes the symmetry elements of the unit cell.

The dimensions of the unit cell (a, b, c, α, β, γ).

The precise bond lengths and angles of the molecule.

Information on intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. nih.govresearchgate.net

While a specific crystal structure for this compound is not publicly available, the table below illustrates the type of data that would be obtained from such an analysis, based on data for a similar compound, 2-cyano-N-cyclohexylacetamide. researchgate.net

| Parameter | Example Value |

| Chemical Formula | C₁₄H₁₅NO |

| Formula Weight | 213.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.057(2) |

| b (Å) | 4.7671(8) |

| c (Å) | 16.327(4) |

| β (°) | 96.50(2) |

| Volume (ų) | 932.4(3) |

| Z (Molecules/unit cell) | 4 |

This table is illustrative of typical crystallographic data, with specific unit-cell parameters taken from a related structure for demonstration purposes. researchgate.net

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. khanacademy.orgyoutube.com For synthetic compounds like this compound, chromatographic methods are indispensable for both the purification of the crude product and the assessment of its final purity.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. sigmaaldrich.comlibretexts.org The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto an inert plate. youtube.com

In the context of this compound, a small spot of the compound dissolved in a suitable solvent is applied to the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase travels up the plate via capillary action, and as it passes the initial spot, it dissolves the compound and carries it up the plate. youtube.com

The distance a compound travels depends on its polarity relative to the polarity of the stationary and mobile phases. Since silica gel is very polar, less polar compounds have a weaker interaction with the stationary phase and travel further up the plate, resulting in a higher Retention Factor (Rf). youtube.comlibretexts.org The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org A pure compound should ideally appear as a single spot on the developed TLC plate.

Flash column chromatography is a preparative technique used to purify larger quantities of a compound from a mixture. It operates on the same principles as TLC but on a larger scale. rochester.edu The stationary phase (typically silica gel) is packed into a glass column. The crude mixture containing this compound is loaded onto the top of the silica gel. youtube.com

The choice of mobile phase (eluent) is critical and is usually determined by prior TLC analysis. A solvent system that provides a good separation and an Rf value of approximately 0.3 for the desired compound on TLC is often a good starting point for flash chromatography. rochester.edu

Pressurized gas (air or nitrogen) is used to force the eluent through the column at a steady and relatively high flow rate. rochester.edu This pressure speeds up the separation process significantly compared to traditional gravity-fed column chromatography. As the eluent flows through the column, the components of the mixture separate into bands. These bands move down the column at different rates and are collected in separate fractions as they exit the bottom. TLC is then used to analyze the collected fractions to determine which ones contain the pure this compound. youtube.com

Potential Avenues for Future Academic Research

Development of Novel and Efficient Synthetic Routes

The synthesis of 2-Cyanophenyl cyclohexyl ketone can be approached through various established organic reactions. Future research could focus on optimizing these routes for higher yields, milder reaction conditions, and improved atom economy.

One potential synthetic strategy is the Friedel-Crafts acylation of benzonitrile (B105546) with cyclohexanecarbonyl chloride. This reaction, catalyzed by a Lewis acid such as aluminum chloride, would directly attach the cyclohexyl ketone group to the cyanophenyl ring. Research in this area could explore alternative, more environmentally benign catalysts to drive this transformation.

Another viable route involves the oxidation of a secondary alcohol . This would require the prior synthesis of 2-cyanophenyl(cyclohexyl)methanol, which could potentially be achieved through the Grignard reaction between 2-cyanobenzaldehyde (B126161) and a cyclohexylmagnesium halide. Subsequent oxidation using common oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation would yield the desired ketone.

Furthermore, cross-coupling reactions represent a modern and powerful tool for the synthesis of such ketones. A palladium-catalyzed coupling of an appropriate organometallic reagent derived from cyclohexane (B81311) with 2-cyanobenzoyl chloride could be an efficient method. Research could focus on developing novel catalyst systems to improve the efficiency and substrate scope of such reactions.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Key Reactants | Catalyst/Reagent | Potential Research Focus |

| Friedel-Crafts Acylation | Benzonitrile, Cyclohexanecarbonyl chloride | Lewis Acid (e.g., AlCl₃) | Development of reusable or milder catalysts. |

| Oxidation of Secondary Alcohol | 2-cyanophenyl(cyclohexyl)methanol | Oxidizing Agent (e.g., PCC) | Exploring selective and greener oxidation methods. |

| Cross-Coupling Reaction | Organometallic cyclohexane derivative, 2-Cyanobenzoyl chloride | Palladium catalyst | Design of more efficient and robust catalyst systems. |

Exploration of Undiscovered Reactivity Patterns

The presence of multiple functional groups in this compound—the ketone, the nitrile, and the aromatic ring—opens up a wide array of possibilities for exploring its chemical reactivity.

The ketone group can undergo a variety of nucleophilic addition reactions. For instance, reactions with Grignard reagents or organolithium compounds could lead to the formation of tertiary alcohols. The ketone can also be a precursor for the synthesis of imines, enamines, and other nitrogen-containing heterocycles through condensation reactions with amines.

The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. The interplay between the ketone and nitrile functionalities could lead to interesting intramolecular cyclization reactions under specific conditions, potentially forming novel heterocyclic scaffolds.

The aromatic ring , activated by the electron-withdrawing nitrile and ketone groups, could be susceptible to nucleophilic aromatic substitution reactions. Additionally, the benzene (B151609) ring can undergo electrophilic substitution, although the existing substituents will direct incoming electrophiles to specific positions.

Advanced Mechanistic Studies of Transformation Pathways

A deeper understanding of the mechanisms governing the reactions of this compound is crucial for controlling reaction outcomes and designing new transformations. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition state energies, and the influence of substituents on reactivity.

For example, in the context of intramolecular cyclizations, mechanistic studies could elucidate the factors that favor the formation of different ring sizes and structures. Kinetic studies could also be employed to determine the rate-determining steps of key transformations and to optimize reaction conditions. Isotopic labeling studies could be used to trace the path of atoms during a reaction, providing definitive evidence for proposed mechanisms.

Integration into Complex Molecular Architectures for Diverse Applications

The structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and agrochemistry. Ketones are prevalent in natural products and pharmaceuticals, and this compound could serve as a key intermediate in the synthesis of novel bioactive molecules. nih.govrsc.org

The nitrile group is also a common pharmacophore in many drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.gov The combination of the ketone and nitrile functionalities in a single molecule provides multiple points for diversification, allowing for the creation of a library of compounds for biological screening. For instance, the ketone could be transformed into a chiral center, and the nitrile could be converted into various nitrogen-containing heterocycles, both of which are important features in many drug molecules.

Investigation as a Building Block in Advanced Materials Science, including Liquid Crystalline Systems

The rigid phenyl ring and the flexible cyclohexyl group in this compound suggest its potential as a component in the design of advanced materials. In particular, the presence of the polar nitrile group is a common feature in molecules that exhibit liquid crystalline properties. google.comlabscoop.com

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. labscoop.com Molecules that form liquid crystals, known as mesogens, often possess a rigid core and a flexible tail. In this compound, the cyanophenyl group can act as the rigid core, while the cyclohexyl group can serve as a semi-flexible tail. Future research could involve the synthesis of derivatives of this compound with longer alkyl chains attached to the cyclohexyl or phenyl ring to investigate their liquid crystalline behavior. The dielectric anisotropy, a key property for liquid crystal displays, could be tuned by modifying the molecular structure.

Furthermore, the cyanophenyl moiety is known to be a useful building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov The nitrile group can coordinate to metal ions, leading to the formation of extended network structures with potential applications in gas storage, catalysis, and sensing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-cyanophenyl cyclohexyl ketone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of aryl cyclohexyl ketones typically involves Friedel-Crafts acylation or nucleophilic addition to pre-functionalized cyclohexyl precursors. For 2-cyanophenyl derivatives, a cyanation step (e.g., Rosenmund-von Braun reaction or palladium-catalyzed cross-coupling) may follow ketone formation. Evidence from analogous cyclohexyl phenyl ketone syntheses suggests using sodium borohydride for selective reductions under controlled temperatures (0–35°C) to minimize side reactions . Optimization should include solvent selection (e.g., isopropyl alcohol for solubility) and monitoring via IR spectroscopy (disappearance of the carbonyl peak at ~1680 cm⁻¹) .

Q. How can the reduction kinetics of this compound with sodium borohydride be experimentally determined?

- Methodological Answer : Conduct kinetic experiments at multiple temperatures (e.g., 0°C, 25°C, 35°C) using excess sodium borohydride to ensure pseudo-first-order conditions. Monitor reaction progress via IR spectroscopy or gas chromatography, tracking the disappearance of the ketone’s carbonyl signal. Rate constants can be calculated from linear second-order plots (1/[ketone] vs. time), with reproducibility within 5% as validated in cyclohexyl phenyl ketone studies .

Q. What spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer : Use a combination of:

- IR Spectroscopy : To confirm the presence of the carbonyl group (~1680 cm⁻¹) and nitrile group (~2240 cm⁻¹).

- NMR : ¹H NMR for cyclohexyl proton splitting patterns and aromatic protons (integration for substitution position); ¹³C NMR for carbonyl (δ ~200 ppm) and nitrile (δ ~115 ppm) signals.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₅NO: MW 213.26). Purity can be assessed via HPLC with UV detection at λ ~250 nm .

Advanced Research Questions

Q. How do electronic effects of the 2-cyano substituent influence reaction mechanisms and rates in nucleophilic additions compared to other cyclohexyl aryl ketones?

- Methodological Answer : The electron-withdrawing cyano group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack (e.g., hydride reductions). Compare rate constants with non-cyano analogs (e.g., cyclohexyl phenyl ketone) to quantify electronic effects. Hammett σ constants can correlate substituent effects, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to explain deviations from linear free-energy relationships .

Q. What computational approaches are suitable for predicting the enantioselectivity of this compound in catalytic hydrogenation reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states in asymmetric hydrogenation. For Ru(diphosphine)(diamine) catalysts, analyze steric and electronic interactions between the cyano group and catalyst chiral pockets. Compare activation energies for (R)- and (S)-pathways, as demonstrated in acetophenone hydrogenation studies (e.g., enantiomeric excess >99% with xylbinap ligands) .

Q. How can contradictions in kinetic data between theoretical predictions and experimental results for cyclohexyl ketone derivatives be resolved?

- Methodological Answer : Discrepancies (e.g., slower rates for cyclohexyl vs. cyclopentyl analogs) may arise from unaccounted steric or torsional strain. Perform ab initio calculations (e.g., MP2/cc-pVTZ) to quantify strain energy in transition states. Validate via variable-temperature kinetics and isotopic labeling (e.g., deuterated solvents) to probe tunneling effects, as seen in cyclohexane autoxidation studies .

Q. In the Baeyer-Villiger oxidation of this compound, how does acid catalysis alter the reaction pathway compared to non-catalyzed conditions?

- Methodological Answer : Acid catalysis (e.g., peroxyacetic acid with COOH donor-acceptor groups) lowers the activation barrier for tetrahedral intermediate formation. Use DFT to compare energy profiles for catalyzed vs. uncatalyzed pathways. Experimentally, track ketone consumption and lactone formation via GC-MS. Acid strength (e.g., H₂SO₄ vs. CF₃COOH) can modulate migration rates of the cyano-substituted aryl group .

Q. How can the dielectric properties of poly(aryl ether ketone) resins be modulated by incorporating this compound derivatives?

- Methodological Answer : Introduce this compound monomers during polymerization to reduce dielectric constants via weak polarization effects. Measure permittivity (10 GHz) and transmittance (UV-vis) to assess structure-property relationships. Compare with cyclohexyl-containing PAEKs (ε = 2.95–3.26) and optimize synthetic conditions (e.g., solvent: NMP; Tg = 239–245°C) to balance thermal stability and dielectric performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.